5-Aminooctahydropentalen-2-ol hydrochloride
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Overview
Description
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride is a chemical compound with a complex structureThis compound is characterized by its octahydro-pentalenol core and the presence of an amino group, making it a subject of interest in synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve hydrogenation, cyclization, and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different stereoisomers.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted compounds .
Scientific Research Applications
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2r,3aR,5r,6aS)-5-amino-5-methyloctahydropentalen-2-ol
- (2r,3aR,5r,6aS)-5-amino-5-methyloctahydropentalen-2-ol hydrochloride
Uniqueness
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride is unique due to its specific stereochemistry and the presence of an amino group. This distinguishes it from similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H |
InChI Key |
WSDFMYRCXOWJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC2CC1N)O.Cl |
Origin of Product |
United States |
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